Bila 1906 BS
Overview
Description
Bila 1906 BS is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, a piperidine ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bila 1906 BS typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the attachment of various functional groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. Purification techniques such as chromatography and crystallization are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bila 1906 BS can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, Bila 1906 BS can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets can be leveraged in drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets can be explored for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials, catalysts, and other products. Its unique chemical properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Bila 1906 BS involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions can be studied to understand the compound’s overall impact on biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bila 1906 BS include other quinoline derivatives and piperidine-containing compounds. Examples include:
- Quinoline-2-carboxamide derivatives
- Piperidine-1-carboxamide derivatives
- Benzyl-substituted quinolines
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
154612-31-4 |
---|---|
Molecular Formula |
C41H52N6O4S |
Molecular Weight |
725 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethylsulfanyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C41H52N6O4S/c1-27(2)37(45-38(49)33-18-17-30-15-9-10-16-32(30)43-33)40(51)44-34(22-28-12-7-6-8-13-28)36(48)25-47-21-19-31(52-26-29-14-11-20-42-24-29)23-35(47)39(50)46-41(3,4)5/h6-18,20,24,27,31,34-37,48H,19,21-23,25-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1 |
InChI Key |
IMPWGYVYFQPDFN-SZNOJMITSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Appearance |
Solid powder |
Key on ui other cas no. |
154612-31-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BILA 1906 BS; BILA-1906-BS; BILA1906BS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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